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Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. As
a product of protein metabolism, it is found in various biological systems and has been
identified in certain food sources.[1] The unique structural combination of a hydrophobic amino
acid (valine) and an amino acid with a versatile imidazole side chain (histidine) suggests a
potential for diverse biological activities. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and known biological
characteristics of Valylhistidine. It also includes detailed experimental protocols relevant to its
synthesis and characterization, aiming to facilitate further research and drug development
efforts.

Chemical Structure and Physicochemical
Properties.[2][3]

Valylhistidine is structurally defined by a peptide bond between the carboxyl group of valine
and the amino group of histidine. The presence of the imidazole ring from the histidine residue
and the isopropyl group from the valine residue are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of Valylhistidine
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Property Value Source
Molecular Formula C11H18N4Os3 [PubChem]
Molecular Weight 254.29 g/mol [PubChem]

(2S)-2-[[(2S)-2-amino-3-
IUPAC Name methylbutanoyl]lamino]-3-(1H- [PubChem]

imidazol-5-yl)propanoic acid

_ CC(C)C(C(=O)NC(CC1=CN=C
Canonical SMILES [HMDB]
N1)C(=0)O)N

CAS Number 13589-07-6 [MedchemExpress]
logP (octanol-water partition )

o -2.5 (Predicted) [HMDB]
coefficient)
Water Solubility Predicted to be high [HMDB]

o ~3.5 (Predicted, carboxylic
pKa (most acidic) ) [HMDB]
acid)
) ~8.5 (Predicted, a-amino

pKa (most basic) [HMDB]

group)

Biological Activities and Potential Applications

While extensive research on the specific biological activities of Valylhistidine is limited, the
known functions of histidine-containing dipeptides provide a basis for potential applications.

Metal lon Chelation and Antioxidant Potential

The imidazole ring of the histidine residue in Valylhistidine is known to be an effective chelator
of metal ions.[2] This property is significant as transition metals can catalyze the formation of
reactive oxygen species (ROS). By sequestering these ions, Valylhistidine may indirectly exert
antioxidant effects. While direct quantitative data on the antioxidant capacity of Valylhistidine,
such as IC50 values from standard assays, are not readily available in the literature, the
general antioxidant properties of histidine-containing dipeptides are well-documented.[2]
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Superoxide Dismutase (SOD) Mimicry

There has been interest in the potential for Valylhistidine, in complex with copper (Il) ions, to
act as a mimic of the enzyme superoxide dismutase (SOD), which plays a crucial role in
mitigating oxidative stress. However, studies have shown that while the Valylhistidine-Cu(ll)
complex can be formed, it does not exhibit SOD activity.[3]

Potential Enzyme Inhibition

Dipeptides are widely investigated as potential inhibitors of various enzymes. Given its
structure, Valylhistidine could be explored for its inhibitory activity against enzymes such as:

» Angiotensin-Converting Enzyme (ACE): Many bioactive peptides are known to inhibit ACE, a
key enzyme in blood pressure regulation.[4]

» Dipeptidyl Peptidase IV (DPP-1V): DPP-IV inhibitors are a class of drugs used in the
management of type 2 diabetes.[5][6]

Currently, there is no specific data confirming Valylhistidine as an inhibitor of these or other
enzymes.

Signaling Pathways

Direct involvement of Valylhistidine in specific signaling pathways such as the MAPK or NF-kB
pathways has not been reported in the scientific literature.[7][8][9][10][11][12][13] Further
research is required to investigate the potential modulatory effects of this dipeptide on
intracellular signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
Valylhistidine, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of Valylhistidine

This protocol describes a standard manual procedure for the synthesis of Val-His using Fmoc
(9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[1][14][15][16]
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Materials:

Fmoc-His(Trt)-OH (Trityl-protected Histidine)

Fmoc-Val-OH

Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

20% Piperidine in Dimethylformamide (DMF)

Dichloromethane (DCM)

DMF

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine
in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

First Amino Acid Coupling (Histidine):

o In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents), DIC (3 eq.), and HOBt (3
eq.) in DMF.

o Add the activated amino acid solution to the deprotected resin.

o Agitate the mixture for 2 hours at room temperature.
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o Wash the resin with DMF and DCM.

e Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled histidine.
e Second Amino Acid Coupling (Valine):
o Activate Fmoc-Val-OH using the same procedure as in step 3.
o Couple the activated valine to the deprotected histidine on the resin.
o Wash the resin thoroughly.
e Final Fmoc Deprotection: Repeat step 2.
o Cleavage and Deprotection:
o Wash the peptide-resin with DCM and dry under a stream of nitrogen.
o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
o Filter the resin and collect the filtrate containing the cleaved peptide.
e Precipitation and Purification:
o Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
o Centrifuge to collect the peptide pellet.

o Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

Fmoc Deprotection Cleave from Resin
‘ Swell in DMF }—»‘ (20% Piperine/DMF) }—»‘ Couple Fmoc-His(Trt)-OH }—»‘ Fmoc Dep }—»‘ Couple i I-OH ‘%‘ Final Fmoc Deprotection ‘%‘ (TFA Cocktai) ‘%‘ Purify (RP-HPLC)

Click to download full resolution via product page

Caption: Solid-Phase Peptide Synthesis Workflow for Valylhistidine.
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Solution-Phase Peptide Synthesis of Valylhistidine

This method involves the coupling of protected amino acids in a solvent, followed by
purification at each step.[17][18][19][20]

Materials:

Boc-Val-OH (tert-butyloxycarbonyl-protected Valine)

e H-His-OMe-HCI (Histidine methyl ester hydrochloride)

* N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI)

e 1-Hydroxybenzotriazole (HOBLt)

» Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM) or Dimethylformamide (DMF)

e 1 MHCI

e Saturated NaHCOs solution

e Brine

e Anhydrous MgSOa or Na2S0a

4 M HCI in Dioxane or Trifluoroacetic acid (TFA) for Boc deprotection

1 M NaOH for saponification

Procedure:

e Coupling:

o Dissolve Boc-Val-OH (1 eq.), H-His-OMe-HCI (1 eq.), and HOBt (1.1 eq.) in DCM.

o Cool the mixture to 0 °C and add TEA (1 eq.) to neutralize the hydrochloride salt.
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o Add EDC-HCI (1.1 eq.) and stir the reaction at O °C for 30 minutes, then at room
temperature overnight.

o Work-up and Purification:
o Dilute the reaction mixture with DCM.
o Wash sequentially with 1 M HCI, saturated NaHCOs, and brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure.

o Purify the resulting Boc-Val-His-OMe by flash column chromatography.

o Saponification (to remove methyl ester):

o

Dissolve the protected dipeptide in a mixture of methanol and water.

[e]

Add 1 M NaOH and stir until the reaction is complete (monitored by TLC).

o

Acidify the mixture with 1 M HCI and extract with an organic solvent (e.g., ethyl acetate).

[¢]

Dry and concentrate to obtain Boc-Val-His-OH.

e Boc Deprotection:
o Dissolve Boc-Val-His-OH in 4 M HCI in dioxane or neat TFA.
o Stir for 1-2 hours at room temperature.

o Remove the solvent under reduced pressure to yield Val-His as the hydrochloride or
trifluoroacetate salt.
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Caption: Solution-Phase Synthesis of Valylhistidine.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b150414?utm_src=pdf-body-img
https://www.benchchem.com/product/b150414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization of Valylhistidine

Nuclear Magnetic Resonance (NMR) Spectroscopy:[21][22][23][24]

e 1H NMR: Provides information on the number and chemical environment of protons. Key
signals include the a-protons of valine and histidine, the side chain protons of both residues
(including the distinct imidazole protons), and the amide proton.

e 13C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon
skeleton.

e 2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm the
connectivity of the amino acid residues.

Mass Spectrometry (MS):[25][26][27]

» Electrospray lonization (ESI-MS): Used to determine the accurate molecular weight of the
dipeptide.

o Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that confirms the amino
acid sequence (Val-His vs. His-Val).

Conclusion

Valylhistidine is a dipeptide with a well-defined chemical structure and physicochemical
properties that suggest potential for biological activity, particularly in metal ion chelation. While
direct evidence for its role in specific signaling pathways or as a potent enzyme inhibitor is
currently lacking, the established methodologies for peptide synthesis and characterization
provide a clear path for further investigation. This technical guide serves as a foundational
resource for researchers aiming to explore the therapeutic and biological potential of
Valylhistidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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